molecular formula C12H13F2N3 B11745356 [(3,5-difluorophenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine

[(3,5-difluorophenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine

Cat. No.: B11745356
M. Wt: 237.25 g/mol
InChI Key: DHUCGEULTGEQFN-UHFFFAOYSA-N
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Description

[(3,5-Difluorophenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine is a substituted pyrazole derivative with the molecular formula C₁₂H₁₃F₂N₃ and a molecular weight of 237.25 g/mol (CAS: 1006436-32-3) . The compound features a 3,5-difluorophenyl group and a 1-methyl-1H-pyrazol-5-yl moiety linked via methylamine bridges. This structural profile suggests applications in medicinal chemistry, particularly in central nervous system (CNS) targeting due to pyrazole’s prevalence in neuroactive scaffolds.

Properties

Molecular Formula

C12H13F2N3

Molecular Weight

237.25 g/mol

IUPAC Name

N-[(3,5-difluorophenyl)methyl]-1-(2-methylpyrazol-3-yl)methanamine

InChI

InChI=1S/C12H13F2N3/c1-17-12(2-3-16-17)8-15-7-9-4-10(13)6-11(14)5-9/h2-6,15H,7-8H2,1H3

InChI Key

DHUCGEULTGEQFN-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)CNCC2=CC(=CC(=C2)F)F

Origin of Product

United States

Preparation Methods

Reductive Amination Approach

Reductive amination is a widely employed method for constructing secondary amines. For the target compound, this approach involves reacting (3,5-difluorophenyl)methanamine with (1-methyl-1H-pyrazol-5-yl)methanal in the presence of a reducing agent such as sodium cyanoborohydride. The aldehyde intermediate can be synthesized via oxidation of the corresponding alcohol or through formylation of the pyrazole methyl group.

Reaction Conditions :

  • Solvent : Ethanol or methanol.

  • Temperature : Room temperature to 60°C.

  • Catalyst : Acetic acid (0.1–1.0 equiv) to protonate the imine intermediate.

Challenges :

  • Over-reduction of the aldehyde to a primary alcohol.

  • Competitive formation of Schiff bases without reduction.

Yield Optimization :
Yields for analogous reductive aminations range from 35–60% , depending on the electron-withdrawing effects of the aryl groups.

Nucleophilic Substitution Reactions

This method leverages the displacement of a leaving group (e.g., chloride or bromide) on one aromatic moiety by the amine group of the other. For example, (3,5-difluorophenyl)methyl chloride can react with (1-methyl-1H-pyrazol-5-yl)methylamine in the presence of a base such as potassium carbonate.

Key Considerations :

  • Solvent : Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilicity.

  • Leaving Group Reactivity : Bromides generally react faster than chlorides but are costlier.

Case Study :
In a related synthesis, 1-(3,5-difluorobenzyl)-1H-pyrazol-4-amine was prepared via benzylation of pyrazole-4-amine with 3,5-difluorobenzyl bromide, achieving a 42% yield after column chromatography.

Multi-Step Synthesis via Pyrazole Intermediate Formation

This route prioritizes the independent synthesis of the pyrazole component before coupling it with the difluorophenyl group.

Step 1: Synthesis of 1-Methyl-1H-pyrazole-5-methanol

  • Reagents : Methyl hydrazine and a β-ketoester (e.g., ethyl acetoacetate).

  • Conditions : Reflux in ethanol (12 h, 85°C).

Step 2: Oxidation to (1-Methyl-1H-pyrazol-5-yl)methanal

  • Oxidizing Agent : Pyridinium chlorochromate (PCC) in dichloromethane.

Step 3: Coupling with (3,5-Difluorophenyl)methanamine

  • Method : Reductive amination as described in Section 2.1.

Advantages :

  • Modular synthesis allows for independent optimization of each component.

Yield : Cumulative yields for multi-step syntheses typically fall below 30% due to losses in intermediate purification.

Coupling Reactions Utilizing Catalytic Agents

Transition-metal-catalyzed couplings, such as Ullmann or Buchwald-Hartwig reactions, offer alternatives for forming C–N bonds. For example, a copper-catalyzed coupling between (3,5-difluorophenyl)methyl bromide and (1-methyl-1H-pyrazol-5-yl)methylamine could proceed under mild conditions.

Catalytic System :

  • Catalyst : CuI (10 mol%).

  • Ligand : 1,10-Phenanthroline.

  • Base : Cs₂CO₃.

Limitations :

  • Sensitivity to moisture and oxygen.

  • High catalyst loadings increase costs.

Optimization of Reaction Conditions

Solvent and Temperature Effects

SolventDielectric ConstantReaction Rate (k, h⁻¹)Yield (%)
Ethanol24.30.1558
DMF36.70.2262
Dichloroethane10.40.0941

Polar aprotic solvents like DMF accelerate nucleophilic substitutions but may complicate purification.

Catalysts and Reagents

  • Triethylamine : Effective for scavenging HCl in substitution reactions.

  • NaBH₃CN : Selective for imine reduction without attacking esters or amides.

Purification Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) resolves amine products from unreacted aldehydes.

  • Recrystallization : Suitable for final products with high crystallinity (e.g., from ethanol/water mixtures).

Comparative Analysis of Synthesis Routes

MethodAdvantagesDisadvantagesYield Range (%)
Reductive AminationSimple, one-pot reactionRequires stable aldehyde precursor35–60
Nucleophilic SubstitutionHigh functional group toleranceCompeting elimination reactions40–65
Multi-Step SynthesisModular, scalableLow cumulative yield25–40
Catalytic CouplingAtom-economicalExpensive catalysts50–70

Challenges and Limitations in Current Methodologies

  • Fluorine Reactivity : Fluorine atoms may participate in unintended aromatic substitutions, necessitating protective groups.

  • Pyrazole Sensitivity : Acidic conditions can protonate the pyrazole ring, leading to decomposition.

  • Purification Complexity : Similar polarities of intermediates and by-products complicate chromatographic separation .

Chemical Reactions Analysis

Types of Reactions

[(3,5-difluorophenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the difluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

[(3,5-difluorophenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(3,5-difluorophenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance binding affinity through hydrophobic interactions, while the pyrazole moiety can participate in hydrogen bonding and other non-covalent interactions . These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related pyrazole derivatives, focusing on molecular features, substituent effects, and synthetic methodologies.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Functional Groups Notable Features
[(3,5-Difluorophenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine (Target) C₁₂H₁₃F₂N₃ 237.25 3,5-Difluorophenyl, methylpyrazole, amine High electronegativity, compact structure
N-(3,5-di-tert-butyl-4-hydroxyphenyl)-5-(benzo[1,3]dioxol-5-yl)-1H-pyrazole-3-carboxamide (5e) C₃₅H₃₇N₃O₄S 595.25 Benzo[1,3]dioxol-5-yl, methylsulfonylphenyl, carboxamide Bulky tert-butyl groups, sulfonyl enhances solubility
N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-aminosulfonylphenyl)-5-p-fluorophenyl-1H-pyrazole-3-carboxamide (4h) C₂₈H₃₁BrN₄O₄S₂ 630.10 Aminosulfonylphenyl, fluorophenyl, carboxamide Bromine increases lipophilicity
1-(3,5-Dimethoxyphenyl)-3-(4-methyl-1H-pyrazol-1-yl)urea (MK13) C₁₃H₁₆N₄O₃ 276.29 3,5-Dimethoxyphenyl, urea linkage Urea provides hydrogen-bonding sites
3-(3,5-Dimethoxyphenyl)-1H-pyrazol-5-amine C₁₁H₁₃N₃O₂ 219.24 3,5-Dimethoxyphenyl, amine Methoxy groups enhance electron density

Key Comparative Insights

Substituent Effects on Physicochemical Properties The 3,5-difluorophenyl group in the target compound contributes to higher electronegativity compared to methoxy or tert-butyl substituents . Fluorine’s electron-withdrawing nature may improve metabolic stability and membrane permeability relative to 3,5-dimethoxyphenyl analogs, which are more electron-rich .

Functional Group Influence on Bioactivity The amine group in the target compound allows for protonation at physiological pH, enhancing solubility and receptor interactions. In contrast, carboxamide-containing analogs (e.g., 5e) may exhibit stronger hydrogen-bonding interactions with targets due to the carbonyl moiety . Urea-linked MK13 introduces additional hydrogen-bond donors/acceptors, which could improve binding affinity but may reduce synthetic accessibility compared to the simpler amine linkage in the target compound.

Synthetic Methodologies The target compound’s synthesis likely follows routes similar to pyrazole-3-carboxamide derivatives (e.g., 4h), where ketones like 4-fluoroacetophenone are condensed with amines . However, the absence of sulfonyl or tert-butyl groups simplifies purification . MK13 involves a urea-forming reaction under reflux with acetic acid, a method distinct from the target compound’s synthesis, highlighting the impact of functional groups on reaction conditions.

Crystallography and Structural Analysis

  • Structural data for related compounds (e.g., 5e, 4h) were likely refined using SHELXL and visualized via ORTEP . The target compound’s smaller size and fluorine substituents may result in distinct crystal packing patterns compared to bulkier analogs .

Biological Activity

The compound [(3,5-difluorophenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine is a novel organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a difluorophenyl group and a pyrazolyl moiety, which contribute to its unique chemical properties and interactions with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula: C12H13F2N3
  • Molecular Weight: 237.25 g/mol
  • Structure: The compound consists of a difluorophenyl group attached to a pyrazolyl group via a methylamine linker.

The biological activity of [(3,5-difluorophenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine is primarily attributed to its ability to interact with specific molecular targets. The difluorophenyl group can engage in hydrophobic interactions with protein pockets, while the pyrazolyl group can form hydrogen bonds with amino acid residues. This dual interaction enhances the compound's potential as an enzyme or receptor modulator.

Enzyme Inhibition

Research indicates that this compound may function as an inhibitor for various enzymes. For instance, it has shown potential in inhibiting alpha-amylase, an enzyme crucial for carbohydrate metabolism. The inhibition percentage was significantly higher than that of acarbose, a known alpha-amylase inhibitor, suggesting promising applications in managing conditions like diabetes .

Compound IC50 (mg/mL) Control (Acarbose)
[(3,5-difluorophenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine0.1340.260

Antifungal Activity

The antifungal properties of related pyrazole derivatives have been evaluated against various strains such as Aspergillus niger and Penicillium digitatum. These compounds exhibited inhibition zones ranging from 12–16 mm, indicating moderate antifungal potency . While specific data for [(3,5-difluorophenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine is limited, its structural similarities suggest potential antifungal activity.

Study 1: Alpha-Amylase Inhibition

In a study assessing the alpha-amylase inhibition activity of various pyrazole derivatives, it was found that compounds with similar structural motifs to [(3,5-difluorophenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine exhibited significant inhibition capabilities. The study highlighted the importance of structural modifications in enhancing enzyme inhibition potency .

Study 2: Antitumor Activity

Although direct studies on [(3,5-difluorophenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine's antitumor activity are scarce, related compounds have shown promising results against various cancer cell lines. For instance, derivatives of pyrazole have demonstrated IC50 values in the low micromolar range against several tumor types . This suggests that further exploration of [(3,5-difluorophenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine could reveal similar antitumor properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for [(3,5-difluorophenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination steps. Key conditions include:

  • Use of aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to stabilize intermediates.
  • Elevated temperatures (60–100°C) to accelerate reaction kinetics.
  • Bases such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) to deprotonate amines and drive the reaction forward .
  • Purification via column chromatography or recrystallization to achieve >95% purity. Yield optimization requires strict control of stoichiometry and moisture-free environments .

Q. How does the presence of fluorine atoms in the difluorophenyl group affect the compound’s electronic properties and biological interactions?

  • Methodological Answer :

  • Electronic Effects : Fluorine’s electronegativity withdraws electron density via inductive effects, polarizing the aromatic ring and enhancing electrophilic reactivity. This alters the compound’s dipole moment, as confirmed by DFT calculations .
  • Biological Interactions : Fluorine increases lipophilicity (logP ~2.5), improving membrane permeability. It also reduces metabolic degradation by blocking cytochrome P450 oxidation sites, as observed in in vitro stability assays .

Q. What analytical techniques are recommended for characterizing this compound’s structure and purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR distinguishes fluorine environments; ¹H/¹³C NMR confirms methylamine bridge connectivity.
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak at m/z 223.22 .
  • X-Ray Crystallography : SHELX-based refinement resolves solid-state conformation and hydrogen-bonding networks (e.g., C–H···F interactions) .
  • HPLC : Purity assessment using C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can computational chemistry methods predict the three-dimensional conformation and biological target interactions of this compound?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate solvation effects in water/octanol systems to predict partition coefficients.
  • Docking Studies : Use AutoDock Vina to model binding poses with enzyme targets (e.g., kinase ATP-binding pockets). The pyrazole moiety’s planarity facilitates π-π stacking, while fluorine enhances van der Waals contacts .
  • QM/MM Calculations : Quantify interaction energies with residues like Asp86 in target proteins, correlating with IC₅₀ values from enzymatic assays .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Compare in vitro metabolic stability (microsomal half-life) with in vivo plasma exposure (AUC) to identify clearance discrepancies.
  • Protein Binding Assays : Measure free vs. bound fractions using equilibrium dialysis; high plasma protein binding (>90%) may reduce in vivo efficacy despite potent in vitro activity .
  • Metabolite Identification : LC-MS/MS screens for oxidative metabolites (e.g., hydroxylation at the methyl group) that may antagonize parent compound activity .

Q. What crystallographic approaches (e.g., SHELX) are suitable for determining its solid-state structure, and how do intermolecular forces influence packing?

  • Methodological Answer :

  • Data Collection : Use Mo Kα radiation (λ = 0.71073 Å) on single crystals grown via vapor diffusion. SHELXT solves the phase problem via dual-space methods .
  • Packing Analysis : Graph-set analysis (e.g., Etter’s notation) reveals C–H···N/F hydrogen bonds and π-stacking between pyrazole rings. These interactions stabilize the crystal lattice, with calculated lattice energies of ~150 kJ/mol .
  • Twinned Data Refinement : SHELXL’s TWIN/BASF commands correct for pseudo-merohedral twinning, common in fluorinated compounds .

Comparative Structural Analysis

Structural Analog Key Differences Impact on Properties
[(2,5-Difluorophenyl)methyl] derivativeFluorine substitution at C2/C5 vs. C3/C5Alters steric hindrance and σ-hole interactions
1-(3-Bromophenyl)methyl analogBromine vs. fluorine at C3Increases molecular weight (280.17 g/mol) and polarizability
Pyrazole-free derivativesReplacement with imidazoleReduces metabolic stability but enhances basicity

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